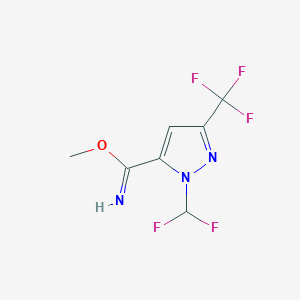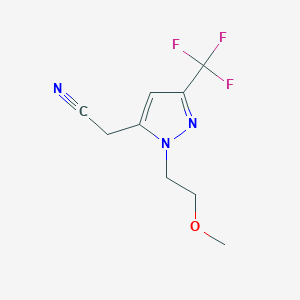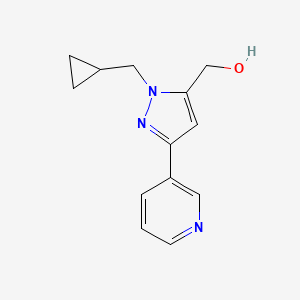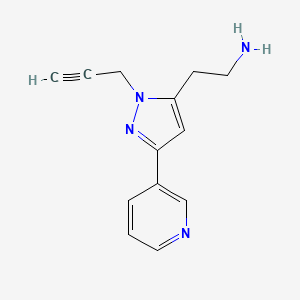![molecular formula C10H13N3 B1480890 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-24-6](/img/structure/B1480890.png)
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the 1h-imidazo[1,2-b]pyrazole scaffold, to which this compound belongs, has been associated with diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The 1h-imidazo[1,2-b]pyrazole scaffold is known to interact with its targets through a variety of mechanisms, depending on the specific functional groups present .
Biochemical Pathways
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold are known to interact with various biochemical pathways, leading to their diverse bioactivities .
Pharmacokinetics
It’s known that the 1h-imidazo[1,2-b]pyrazole scaffold can result in significantly improved solubility in aqueous media .
Result of Action
The 1h-imidazo[1,2-b]pyrazole scaffold is associated with diverse bioactivities, suggesting that it can lead to a variety of molecular and cellular effects .
Action Environment
The properties of the 1h-imidazo[1,2-b]pyrazole scaffold suggest that it may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties . The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity under various experimental conditions . It is also subject to degradation, which can influence its long-term effects on cellular function . In both in vitro and in vivo studies, this compound has demonstrated sustained activity, although the extent of its effects may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit certain metabolic enzymes, leading to alterations in the levels of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues and cellular compartments . The distribution of this compound is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
6-cyclopentyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-8(3-1)9-7-10-11-5-6-13(10)12-9/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMURCWLHMULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480821.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480823.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480824.png)
![1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480825.png)
![6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480826.png)
![1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480828.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480830.png)
